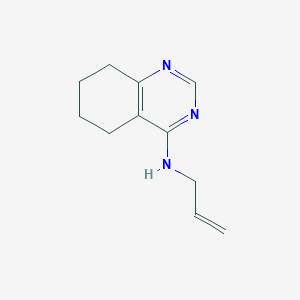
(Z)-Isopropyl-2-((2-(2-Methoxybenzyliden)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-isopropyl 2-((2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a useful research compound. Its molecular formula is C21H20O6 and its molecular weight is 368.385. The purity is usually 95%.
BenchChem offers high-quality (Z)-isopropyl 2-((2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-isopropyl 2-((2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Nichtlineare optische Eigenschaften
Ein weiterer faszinierender Aspekt ist das nichtlineare optische Verhalten. Eine Studie untersuchte die nichtlinearen optischen Eigenschaften einer verwandten Verbindung, (2-Hydroxyphenyl) [2-(2-Methoxybenzylidenamino)-5-methylphenyl]tellurid. Obwohl nicht identisch, rechtfertigt das Vorhandensein ähnlicher Einheiten eine Untersuchung der optischen Eigenschaften der Verbindung.
Weitere Anwendungen
Angesichts seiner einzigartigen Struktur kann es weitere Anwendungen geben, die noch nicht untersucht wurden. Forscher sollten sein Potenzial in der Wirkstoffabgabe, der Materialwissenschaft oder als Gerüst für die Entwicklung neuartiger bioaktiver Moleküle in Betracht ziehen.
Elkady, H., El-Dardir, O. A., Elwan, A., Taghour, M. S., Mahdy, H. A., Dahab, M. A., … & Eissa, I. H. (2023). Synthese, biologische Bewertung und computergestützte Entdeckung neuer Thiazolidin-2,4-dion-Derivate als potenzielle Antitumor-VEGFR-2-Inhibitoren. RSC Advances, 13, 27801-27827. DOI: 10.1039/D3RA05689A
Nichtlineare optische Eigenschaften, 1HNMR, 13CNMR-Spektren und Oberflächenmorphologie von (2-Hydroxyphenyl) [2-(2-Methoxybenzylidenamino)-5-methylphenyl]tellurid werden mittels selbstinduzierter Beugung, optischer Mikroskopie und Z-Scan-Verfahren untersucht. (Quelle: Diffracting samples: Nonlinear optical properties and morphology for (2-Hydroxyphenyl) [2-(2-methoxy benzylidene amino)-5-methyl phenyl] telluride)
Wirkmechanismus
Target of Action
Similar compounds with methoxybenzylidene groups have been found to exhibit antibacterial and antileukemia activities . They have been synthesized and assessed for their potential in pharmacological applications .
Mode of Action
Compounds with similar structures have shown to inhibit tyrosinase, a critical rate-limiting enzyme in the melanogenesis pathway . The most active compound in the study showed an uncompetitive inhibition mode of action .
Biochemical Pathways
The compound may affect the melanogenesis pathway by inhibiting the tyrosinase enzyme . Tyrosinase plays a central role in the biosynthesis pathway of melanin pigment by catalyzing the hydroxylation and oxidation of monophenols to o-diphenols (monophenolase activity) and the oxidation of o-diphenols to o-quinones (diphenolase activity) .
Result of Action
Similar compounds have shown to have antibacterial and antileukemia activities . The proliferation hindrance for the free ligands was enhanced upon coordination with the manganese (ii) ions .
Action Environment
The environment in which the compound acts can influence its action, efficacy, and stability. For instance, a similar compound, 2-(2-Methoxybenzylidene) Hydrazine-1-Carbothioamide, has been tested as a corrosion inhibitor of mild steel in a hydrochloric acid medium . The addition effect of this compound on the metal behavior was monitored using potentiodynamic polarization tests and gravimetric method .
Eigenschaften
IUPAC Name |
propan-2-yl 2-[[(2Z)-2-[(2-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O6/c1-13(2)26-20(22)12-25-15-8-9-16-18(11-15)27-19(21(16)23)10-14-6-4-5-7-17(14)24-3/h4-11,13H,12H2,1-3H3/b19-10- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMFAWJFROHKQJB-GRSHGNNSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3OC)O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3OC)/O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine dihydrochloride](/img/structure/B2411402.png)
![N-[6-amino-1-(2-methylpropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-N-butyl-5,6-dichloropyridine-3-carboxamide](/img/structure/B2411404.png)

![2-{2-[4-(Pyrimidin-2-yl)piperazine-1-carbonyl]pyrrolidin-1-yl}-1,3-benzoxazole](/img/structure/B2411406.png)





![5-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2-phenylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2411415.png)
![2-Ethyl-3-methyl-1-prop-2-enylsulfanylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2411419.png)

![[2-(4-Chloro-2-fluoroanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2411421.png)

